2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one
Description
This compound is a 3,4-dihydroquinoline derivative characterized by a substituted tetrahydroquinoline core. The structure includes a 2-methyl group on the dihydroquinoline ring, a phenylamino substituent at position 4, and a 2-ethylbutan-1-one moiety at position 1. Its synthesis likely follows routes analogous to those described in patent examples (e.g., Preparation 8AK, 8AM) involving nitro reduction, cyclization, and substitution reactions .
Properties
Molecular Formula |
C22H28N2O |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-ethylbutan-1-one |
InChI |
InChI=1S/C22H28N2O/c1-4-17(5-2)22(25)24-16(3)15-20(19-13-9-10-14-21(19)24)23-18-11-7-6-8-12-18/h6-14,16-17,20,23H,4-5,15H2,1-3H3 |
InChI Key |
WZIAJJLOPZTIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 7-Hydroxy-3,4-Dihydroquinolin-2(1H)-one
A common approach involves alkylating 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1 ) with 1,4-dibromobutane in the presence of potassium carbonate and DMF. This yields 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (2 ), a key intermediate for further functionalization.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1,4-Dibromobutane | DMF | 60°C | 12 h | 72% |
| K₂CO₃ | Ethanol | Reflux | 6 h | 74% |
This step is critical for introducing the butoxy side chain, which is later modified to form the butan-1-one group.
Introduction of the Phenylamino Group
The 4-phenylamino substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed amination.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling of 4-bromo-3,4-dihydroquinoline derivatives with aniline installs the phenylamino group. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C achieves >80% yield.
Example :
4-Bromo-2-methyl-3,4-dihydroquinolin-1(2H)-one (3 ) + Aniline → 4-Phenylamino-2-methyl-3,4-dihydroquinolin-1(2H)-one (4 ).
Reductive Amination
Alternatively, reductive amination of 4-keto intermediates with aniline and NaBH₃CN in MeOH provides the phenylamino group. This method is less common but avoids palladium catalysts.
Synthesis of the Butan-1-One Moiety
The butan-1-one side chain is introduced via Friedel-Crafts acylation or alkylation of pre-formed intermediates.
Friedel-Crafts Acylation
Reacting 3,4-dihydroquinoline with ethyl butyryl chloride in the presence of AlCl₃ forms the ketone directly. However, this method risks over-acylation and requires stringent temperature control.
Alkylation-Elimination Strategy
A more reliable approach involves alkylating the dihydroquinoline nitrogen with 4-bromo-2-ethylbutan-1-one. Using K₂CO₃ in DMF at 80°C for 24 hours yields the target compound.
Optimized Protocol :
-
Synthesize 4-bromo-2-ethylbutan-1-one via bromination of 2-ethylbutyrolactone.
-
Alkylate 4-phenylamino-2-methyl-3,4-dihydroquinoline (4 ) with the bromoketone.
-
Purify via column chromatography (petroleum ether/EtOAc 3:1).
Final Coupling and Purification
The assembled product is purified via recrystallization or silica gel chromatography. Key analytical data include:
-
¹H NMR (CDCl₃) : δ 1.22 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.72 (m, 2H, NCH₂), 6.88–7.32 (m, 9H, ArH).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Alkylation-Cyclization | High regioselectivity | Multi-step, costly reagents | 70–75% |
| Multicomponent Reaction | One-pot synthesis | Limited substrate scope | 50–60% |
| Buchwald-Hartwig | Efficient C–N bond formation | Requires palladium catalysts | 80–85% |
Chemical Reactions Analysis
Reduction of the Ketone Functionality
The butan-1-one group undergoes reduction reactions with agents like lithium aluminum hydride (LiAlH) to form secondary alcohols. This modification alters the compound’s polarity and potential bioactivity.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH, THF, 0°C → RT, 4 h | Corresponding secondary alcohol | 85% |
Nucleophilic Substitution at the Phenylamino Group
The phenylamino substituent participates in nucleophilic aromatic substitution (NAS) under acidic conditions. For example, reaction with acyl chlorides introduces acyl groups at the nitrogen center .
Example Reaction:
2-Ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one + 2-furoyl chloride →
N -Furoyl derivative (confirmed via NMR and LC-MS) .
Cycloaddition and Ring Functionalization
The quinoline moiety engages in cycloaddition reactions. A three-component Povarov reaction involving dienophiles like trans-methyl-isoeugenol and aldehydes forms fused polycyclic derivatives .
| Components | Catalyst/Solvent | Product Type | Yield |
|---|---|---|---|
| Quinoline derivative + dienophile | DES (Deep Eutectic Solvent) | Tetrahydroquinoline hybrid | 79% |
Substitution at the Ethyl Side Chain
The ethyl group undergoes halogenation or oxidation. Bromination with N-bromosuccinimide (NBS) under radical conditions yields bromoethyl derivatives, useful for further coupling reactions .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NBS | AIBN, CCl, 80°C | 2-Bromoethyl derivative | Suzuki-Miyaura cross-coupling |
Thiation and Sulfur Incorporation
The compound reacts with dithiocarbamate salts to form thione derivatives, enhancing its potential as a kinase inhibitor .
Procedure:
Optimized Reaction Parameters
Key factors influencing reaction efficiency include solvent polarity, base strength, and temperature. For example, CsCO in 1,4-dioxane maximizes yields in coupling reactions :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | 1,4-dioxane | +15% vs acetone |
| Base | CsCO | +10% vs KCO |
| Temperature | Reflux (110°C) | 91% yield |
Comparative Reactivity of Analogues
Electron-withdrawing substituents on the phenylamino group reduce NAS efficiency, while electron-donating groups enhance it :
| Substituent (R) | Relative Rate (NAS) |
|---|---|
| -OCH | 1.8 |
| -NO | 0.6 |
Scientific Research Applications
The biological activity of this compound has been explored in several contexts:
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. The target compound has shown efficacy against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial enzymes, which are crucial for their survival.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Anticancer Properties
Some derivatives of the quinoline structure have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study conducted by Fülöp et al. focused on the synthesis of various quinoline derivatives, including the target compound. Results showed that certain derivatives effectively inhibited the growth of resistant bacterial strains, highlighting the potential of this class of compounds in addressing antibiotic resistance.
Case Study 2: Neuroprotection in Animal Models
In an experimental model using rodents, a derivative of the target compound was administered to assess its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting a promising avenue for further research into neuroprotective agents derived from quinolines.
Mechanism of Action
The mechanism of action of 2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several patented dihydroquinoline derivatives. Key analogues include:
Key Comparative Insights
Substituent Effects on Bioactivity: The trifluoromethyl group in Preparation 8AM enhances lipophilicity and metabolic stability compared to the target compound’s ethylbutanone moiety.
Functional Group Impact: Tetrahydrofuran-3-yl-oxy substituents (common in patents ) likely improve solubility compared to purely aromatic systems (e.g., phenylamino in the target compound). The phenylamino group in the target compound and I-BET726 suggests a shared mechanism for π-π stacking interactions in bromodomain binding pockets.
Biological Relevance: I-BET726 demonstrates that dihydroquinoline derivatives with ethanone and phenylamino groups exhibit potent BET inhibition, implying that the target compound could share similar epigenetic activity. Patent compounds with carbonitrile or chloroindolinyl groups (e.g., ) highlight structural strategies for tuning selectivity across kinase families.
Biological Activity
The compound 2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 282.35 g/mol
The structural features that contribute to its biological activity include:
- A quinoline core, which is often associated with antimalarial and anticancer properties.
- An ethyl and a phenylamino group that may enhance lipophilicity and receptor binding.
Pharmacological Properties
Research indicates that derivatives of quinoline exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific compound has been studied for its potential in the following areas:
Anticancer Activity
Several studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It can cause G2/M phase arrest, leading to inhibited cell division.
Case Study Example : In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, suggesting potent anticancer properties.
Antimicrobial Activity
Quinoline derivatives are known for their antibacterial and antifungal properties. Preliminary tests indicate that this compound exhibits activity against various pathogens:
- Bacterial Strains : Effective against Gram-positive bacteria like Staphylococcus aureus.
- Fungal Strains : Shows promise against Candida albicans.
The mechanisms underlying the biological activity of 2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one are multifaceted:
- Inhibition of Topoisomerases : Similar to other quinolines, it may inhibit topoisomerases involved in DNA replication.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to cell death.
- Protein Kinase Inhibition : Potentially inhibits specific kinases involved in cell signaling pathways related to growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against S. aureus | |
| Cell Cycle Arrest | G2/M phase arrest in cancer cells |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Quinoline core | Essential for anticancer activity |
| Phenylamino substitution | Enhances binding affinity |
| Ethyl group | Increases lipophilicity |
Q & A
Q. What are the established synthetic routes for this compound, and what are their respective yields?
Methodological Answer: The synthesis typically involves multi-step reactions with careful optimization of catalysts and conditions. For example:
- Step 1: Condensation of precursors under acidic conditions (e.g., sulfuric acid) at controlled temperatures (-10°C to room temperature) to form intermediates .
- Step 2: Hydrogenation using Pd/C catalysts under high-pressure H₂ to reduce functional groups (yields ~90%) .
- Step 3: Alkaline hydrolysis (e.g., NaOH) to stabilize the final product .
Q. Table 1: Representative Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | H₂SO₄, -10°C → RT, crystallization | 66% | |
| 2 | Pd/C, H₂ (high pressure) | 90% | |
| 3 | NaOH, aqueous hydrolysis | 100% |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography: Resolves 3D molecular geometry using SHELX programs (e.g., SHELXL for refinement) .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 380.246 for C₂₄H₃₂N₂O₂) .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
Methodological Answer:
Q. How to resolve contradictions in pharmacological data across studies?
Methodological Answer: Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Strategies include:
- Dose-Response Analysis: Compare IC₅₀ values under standardized conditions (e.g., HIV-1 RT inhibition in MT-4 cells vs. antioxidant assays ).
- Structural Analog Testing: Evaluate derivatives to isolate pharmacophore contributions (Table 2) .
Q. Table 2: Biological Activities of Derivatives
| Derivative Substituent | Activity (IC₅₀, μM) | Assay Type | Reference |
|---|---|---|---|
| 4-Nitrophenyl | 0.12 | HIV-1 RT | |
| 4-Methoxyphenyl | 0.45 | HIV-1 RT | |
| 4-Isobutylphenyl (Ibuprofen) | 85% antioxidant | DPPH assay |
Q. What computational approaches predict toxicity or activity of derivatives?
Methodological Answer:
- QSAR Modeling: Predicts acute toxicity (e.g., respiratory irritation via H335 classification) using molecular descriptors .
- Molecular Docking: Simulates binding affinities to targets (e.g., HIV-1 RT active site) using AutoDock Vina .
Q. How do modifications to the 3,4-dihydroquinoline moiety affect HIV-1 RT inhibition?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance RT inhibition (IC₅₀ = 0.12 μM) by increasing electrophilicity .
- Hydrophobic Substituents (e.g., -CF₃): Improve membrane permeability but may reduce solubility .
- Steric Effects: Bulky groups at the 2-methyl position disrupt binding, reducing activity .
Q. What methodologies evaluate antioxidant and anti-trypsin activity?
Methodological Answer:
- DPPH Assay: Measures radical scavenging (e.g., 85% inhibition at 100 μM) .
- Anti-Trypsin Assay: Uses bovine trypsin and chromogenic substrates (e.g., BAPNA) to quantify inhibition .
Data Contradiction Analysis Example:
Discrepancies in antioxidant vs. RT inhibition data (Table 2) suggest divergent mechanisms. Researchers should:
Validate assays with positive controls (e.g., ascorbic acid for antioxidants).
Perform pharmacokinetic studies to assess bioavailability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
